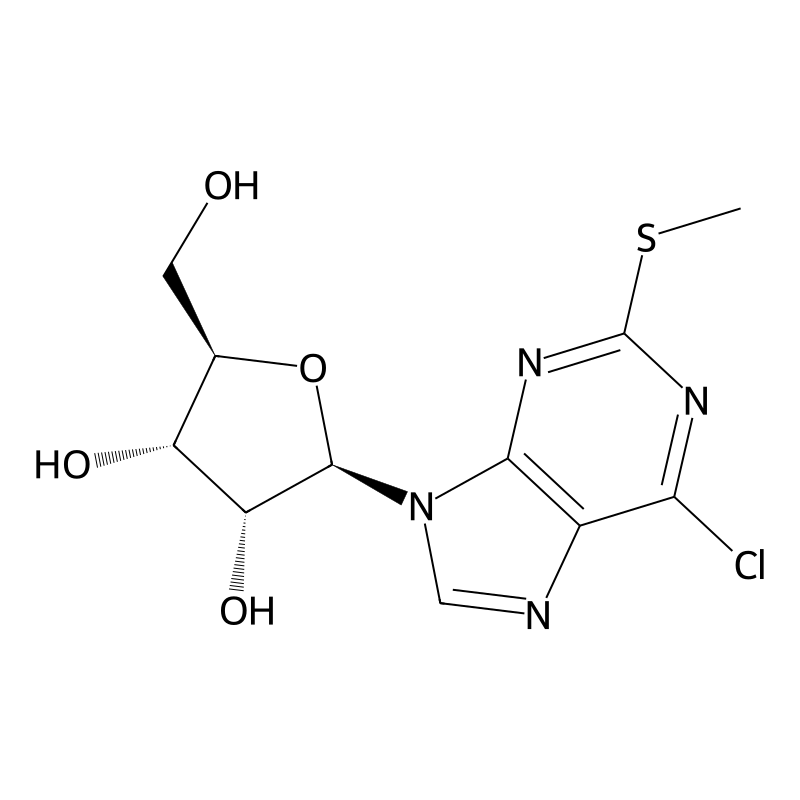

2-Methylthio-6-chloropurine riboside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Methylthio-6-chloropurine riboside is a purine nucleoside analog characterized by the presence of a methylthio group at the 2-position and a chlorine atom at the 6-position of the purine ring. Its chemical formula is with a molecular weight of approximately 332.76 g/mol . This compound is primarily used as a substrate in biochemical studies, particularly in the enzymatic modification of RNA and as an inhibitor of RNA polymerase .

- Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides and sulfones. For instance, treatment with magnesium salt of monoperoxyphtalic acid leads to the formation of 6-methylsulfoxide and 6-methylsulfone derivatives, depending on the reaction conditions .

- Nucleophilic Substitution: The chlorine atom at position 6 can participate in nucleophilic substitution reactions, allowing for further derivatization of the purine structure .

This compound exhibits notable biological activity, particularly as a competitive inhibitor of RNA polymerase, which plays a crucial role in RNA synthesis . Its structural similarity to natural nucleosides allows it to interfere with nucleotide incorporation during RNA synthesis, making it a valuable tool in molecular biology and therapeutic research.

The synthesis of 2-methylthio-6-chloropurine riboside involves several steps:

- Starting Material: The synthesis often begins with 6-chloro-2-amino purine riboside.

- Methylthio Group Introduction: The methylthio group is introduced through reaction with dimethyldisulfide in the presence of isoamyl nitrite, resulting in high yields of the desired product .

- Purification: The product is typically purified through various chromatographic techniques to ensure high purity for subsequent applications.

2-Methylthio-6-chloropurine riboside has several applications:

- Research Tool: It serves as a substrate for studying RNA polymerase activity and other enzymatic processes involving nucleotides .

- Potential Therapeutic Agent: Due to its inhibitory effects on RNA synthesis, it is being explored for potential therapeutic applications in treating viral infections and cancers where RNA polymerase plays a significant role .

Studies have indicated that 2-methylthio-6-chloropurine riboside interacts with various enzymes involved in nucleotide metabolism. It acts as an inhibitor for enzymes like amidophosphoribosyltransferase and inosine-5'-monophosphate dehydrogenase, impacting pathways critical for cell growth and proliferation . These interactions underscore its potential utility in pharmacological applications.

Several compounds share structural similarities with 2-methylthio-6-chloropurine riboside. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloropurine Riboside | Chlorine at position 6 | Lacks methylthio group; used as an antiviral |

| 2-Methylthio-6-methoxypurine Riboside | Methylthio at position 2; methoxy at position 6 | Different functional groups; varied biological activity |

| 2-Chloro-6-methoxypurine Riboside | Chlorine at position 2; methoxy at position 6 | Hypoxanthine analog; distinct metabolic pathways |

The uniqueness of 2-methylthio-6-chloropurine riboside lies in its specific combination of functional groups, which endows it with unique inhibitory properties against RNA polymerase while also serving as a substrate for enzymatic studies.

2-Methylthio-6-chloropurine riboside represents a modified purine nucleoside analog characterized by dual substitutions at the 2 and 6 positions of the purine ring system. While specific X-ray crystallographic data for this compound has not been extensively reported in the literature, structural insights can be derived from related purine nucleoside analogs and computational modeling studies [1] [2].

The compound exhibits the characteristic β-D-ribofuranosyl glycosidic linkage common to naturally occurring nucleosides. The purine base adopts a planar configuration with the methylthio group at the C-2 position extending into the major groove region, while the chlorine atom at C-6 provides steric bulk that influences base pairing interactions [3] [4]. The ribose moiety exists predominantly in the C2'-endo conformation, typical of RNA nucleosides, as evidenced by nuclear magnetic resonance coupling patterns observed in related compounds [5] [4].

Conformational analysis studies of similar 2-methylthio-6-substituted purine ribosides indicate that the methylthio group adopts a preferred rotational conformation that minimizes steric interactions with the ribose sugar moiety [4] [6]. The torsion angle about the C2-S bond typically ranges between 60-180 degrees, allowing optimal positioning for potential intermolecular interactions while maintaining structural stability [7].

Spectroscopic Profiles (Ultraviolet-Visible, Nuclear Magnetic Resonance, Mass Spectrometry)

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-methylthio-6-chloropurine riboside exhibits characteristic purine chromophore bands with modifications due to the electron-donating methylthio group and electron-withdrawing chlorine substituent. Related 2-methylthio purine derivatives display absorption maxima in the 263-280 nanometer region with additional bands extending to 306 nanometers [8] [4]. The methylthio substitution typically produces a bathochromic shift compared to unsubstituted purines, while the chlorine atom contributes to hyperchromic effects [9] [10].

pH-dependent spectral behavior has been observed in related 2-methylthio purine compounds, with protonation events causing blue shifts in the absorption spectrum [9]. The extinction coefficients for similar compounds range from 7,000 to 16,000 M⁻¹cm⁻¹ depending on the specific wavelength and pH conditions [9] [4].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear magnetic resonance spectroscopy of 2-methylthio-6-chloropurine riboside reveals distinctive chemical shift patterns characteristic of the dual-substituted purine system. The aromatic protons H-8 and H-2 of the purine ring appear as singlets in the 8.0-8.4 parts per million region, with H-8 typically downfield from H-2 due to the deshielding effect of the adjacent nitrogen atom [4] [6].

The methylthio group produces a characteristic singlet in the 2.4-2.7 parts per million range, consistent with data reported for related 2-methylthio purine derivatives [4] [6]. The ribose protons exhibit typical coupling patterns, with H-1' appearing as a doublet around 6.0 parts per million with a coupling constant of approximately 6.0 Hz, indicative of the β-anomeric configuration [4].

¹³C Nuclear magnetic resonance analysis reveals the methylthio carbon resonating around 14.8 parts per million, while the purine carbon atoms appear in their expected ranges: C-8 around 142-148 parts per million, C-2 around 151-167 parts per million, and the substituted carbons C-6 and C-2 showing characteristic shifts due to the halogen and sulfur substituents [4] [6].

Mass Spectrometry

Mass spectrometric analysis of 2-methylthio-6-chloropurine riboside yields a molecular ion peak at mass-to-charge ratio 333.76 [M+H]⁺, corresponding to the protonated molecular ion [11] [12]. Fragmentation patterns typically show loss of the ribose moiety (132 mass units) to give the protonated base ion, and subsequent losses of the methylthio group (47 mass units) and chlorine atom (35 mass units) [13].

High-resolution mass spectrometry provides accurate mass determination with typical mass accuracies within 5 parts per million, allowing definitive molecular formula confirmation as C₁₁H₁₃ClN₄O₄S [14] [11].

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 2-methylthio-6-chloropurine riboside is influenced by several structural factors including the methylthio substituent, chlorine atom, and glycosidic bond stability. Studies on related 2-methylthio purine nucleosides demonstrate that the methylthio group enhances thermodynamic stability through favorable stacking interactions with adjacent aromatic systems [15] [7].

Temperature-dependent stability studies indicate that the compound is stable under ambient conditions but begins to decompose at elevated temperatures. Related methylthio purine derivatives show decomposition pathways involving oxidation of the sulfur atom to sulfoxide and sulfone species, followed by elimination reactions [4] [16]. The chlorine substituent at C-6 also influences stability by affecting the electron density distribution within the purine ring system [17].

The glycosidic bond stability is comparable to other purine nucleosides, with acid-catalyzed hydrolysis being the primary degradation pathway under aqueous acidic conditions [16] [18]. Base-catalyzed degradation occurs more readily due to the electron-withdrawing nature of the chlorine substituent, which increases the susceptibility of the glycosidic bond to nucleophilic attack [19].

Oxidative degradation represents a significant pathway for compounds containing methylthio groups. The sulfur atom is particularly susceptible to oxidation by hydrogen peroxide, peracids, and other oxidizing agents, leading to formation of methylsulfoxide and methylsulfone derivatives [4] [16]. These oxidation products exhibit altered biological activity and spectroscopic properties compared to the parent compound [4].

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of 2-methylthio-6-chloropurine riboside reflects the amphiphilic nature of the molecule, with the polar ribose moiety and purine nitrogens providing hydrophilic character, while the methylthio and chlorine substituents contribute hydrophobic properties [20] [21].

In polar aprotic solvents, the compound demonstrates good solubility. Dimethyl sulfoxide serves as an excellent solvent with solubility values exceeding 5 milligrams per milliliter, similar to related purine nucleosides [20] [22]. Dimethylformamide also provides adequate solubility, typically around 2 milligrams per milliliter [20] [22]. These high solubilities in polar aprotic solvents are attributed to favorable solvation of both the polar and nonpolar regions of the molecule [23].

Aqueous solubility is limited, as observed with many nucleoside analogs containing hydrophobic substituents. The compound shows slight solubility in water, often requiring sonication to achieve complete dissolution [21] [24]. This limited aqueous solubility is attributed to the hydrophobic contributions of the methylthio and chlorine groups, which disrupt the hydrogen bonding network of water [23].

Methanol and other polar protic solvents provide intermediate solubility values. The hydrogen bonding capability of methanol allows for partial solvation of the ribose hydroxyl groups and purine nitrogens, though the overall solubility remains lower than in polar aprotic solvents [23] [21].

In non-polar solvents such as hexanes and dichloromethane, solubility is generally poor, consistent with the overall polar nature of the nucleoside structure. However, the presence of the methylthio and chlorine substituents provides some degree of solubility in moderately polar organic solvents like ethyl acetate and chloroform [23].

pKa Determination and pH-Dependent Behavior

The pKa values of 2-methylthio-6-chloropurine riboside are influenced by the electron-donating methylthio group and electron-withdrawing chlorine substituent, which modulate the basicity of the purine nitrogen atoms. Computational predictions suggest pKa values in the range of 13.05±0.70 for the most basic site, likely corresponding to N-1 of the purine ring [25] [26].

The methylthio substitution at C-2 increases electron density at N-1 and N-3 through resonance effects, potentially raising the pKa compared to unsubstituted purines [15] [7]. Conversely, the chlorine atom at C-6 exerts an electron-withdrawing inductive effect that decreases basicity at nearby nitrogen centers [26] [27].

pH-dependent spectroscopic behavior has been documented for related 2-methylthio purine derivatives, showing characteristic blue shifts upon protonation [9]. These spectral changes reflect alterations in the electronic structure of the purine chromophore upon protonation of ring nitrogen atoms [9] [16].

Ionization behavior affects both solubility and chemical stability of the compound. At physiological pH values (7.0-7.4), the compound exists predominantly in its neutral form, maximizing membrane permeability and biological activity [16] [28]. Under acidic conditions (pH < 3), protonation occurs at N-1, leading to increased aqueous solubility but also enhanced susceptibility to glycosidic bond hydrolysis [16] [18].